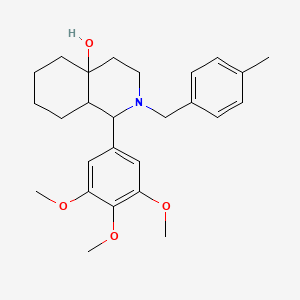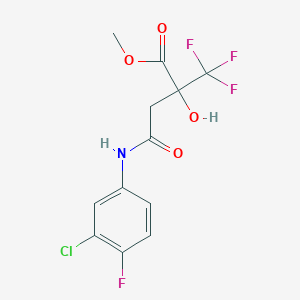![molecular formula C21H20FN5O2S B10897205 2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B10897205.png)
2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a fluorophenyl group, and a hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne or azide precursor.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the triazole intermediate.
Attachment of the Allyl Group: The allyl group can be introduced via a palladium-catalyzed allylation reaction.
Formation of the Hydrazide Moiety: This involves the reaction of the triazole intermediate with a hydrazine derivative under acidic or basic conditions.
Final Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring may produce amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents.
Material Science: The compound’s properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Wirkmechanismus
The mechanism of action of 2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and fluorophenyl group may play key roles in binding to these targets, while the hydrazide moiety could be involved in redox reactions or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[4-ALLYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(AMINOSULFONYL)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, while the hydrazide moiety could provide additional reactivity.
Eigenschaften
Molekularformel |
C21H20FN5O2S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C21H20FN5O2S/c1-3-12-27-19(15-8-10-17(22)11-9-15)24-26-21(27)30-14(2)20(29)25-23-13-16-6-4-5-7-18(16)28/h3-11,13-14,28H,1,12H2,2H3,(H,25,29)/b23-13+ |
InChI-Schlüssel |
AREJGRZQBJEWGR-YDZHTSKRSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(C(=O)NN=CC1=CC=CC=C1O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium](/img/structure/B10897145.png)
![4-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10897146.png)
![2-(2-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10897151.png)
![N,N-diethyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10897158.png)
![3-{[4-(Propan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10897165.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B10897184.png)
![6-cyclopropyl-1-methyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897185.png)
![6-(3-methoxyphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B10897196.png)

![11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10897201.png)

![2-{[(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10897212.png)
![N'-cyclododecylidene-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10897214.png)
![methyl N-[(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]glycinate](/img/structure/B10897222.png)
